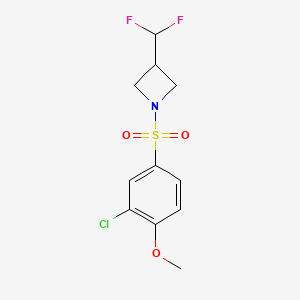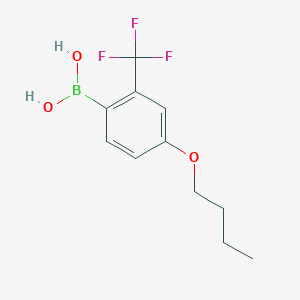
4-Butoxy-2-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halide or pseudohalide with a boronic acid in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. The boron atom can form stable covalent bonds with other atoms, making boronic acids useful in various chemical reactions .Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between a halide or pseudohalide and a boronic acid in the presence of a palladium catalyst .科学的研究の応用
Catalytic Activity in Organic Synthesis
One significant application of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid and related compounds is in catalyzing organic reactions. For instance, the ortho-substituent on phenylboronic acids like 2,4-bis(trifluoromethyl)phenylboronic acid has been found to catalyze dehydrative condensation between carboxylic acids and amines effectively. This catalysis is crucial for the synthesis of peptides, showcasing the compound's role in facilitating bond formation in organic molecules (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Development of Antibacterial Agents
Another area of research involves exploring the antibacterial properties of phenylboronic acids. Studies on (trifluoromethoxy)phenylboronic acids, which share a similar structure to 4-Butoxy-2-(trifluoromethyl)phenylboronic acid, have investigated their physicochemical, structural, and antimicrobial properties. These compounds have shown potential as antibacterial agents against pathogens like Escherichia coli and Bacillus cereus, highlighting their significance in developing new antibacterial drugs (Agnieszka Adamczyk-Woźniak et al., 2021).
Bio-imaging and Photodynamic Therapy
Phenylboronic acid derivatives, including those structurally related to 4-Butoxy-2-(trifluoromethyl)phenylboronic acid, have found applications in bio-imaging and photodynamic therapy. A study utilizing phenylboronic acid-functionalized pyrene demonstrated its effectiveness in the two-photon imaging of cell surface sialic acids and as a photodynamic therapy agent. This research points to the compound's potential in cancer diagnostics and treatment (Ting Li & Yang Liu, 2021).
Advanced Material Development
Moreover, phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for their applications in drug delivery systems and biosensors. The unique chemistry of phenylboronic acid, including its ability to form reversible complexes with polyols, has been exploited in the development of glucose-responsive materials, highlighting its role in creating intelligent drug delivery systems (Tianyu Lan & Qianqian Guo, 2019).
作用機序
Target of Action
The primary target of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
Boronic acids are generally known to be stable and easy to handle, making them important to organic synthesis .
Result of Action
Action Environment
The action of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-butoxy-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-6-18-8-4-5-10(12(16)17)9(7-8)11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMSSDWRCUPUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2-(trifluoromethyl)phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)
![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)
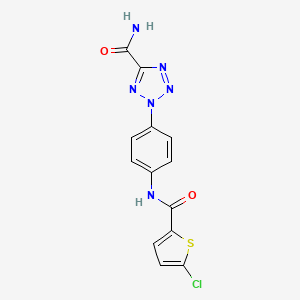
![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)
![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)
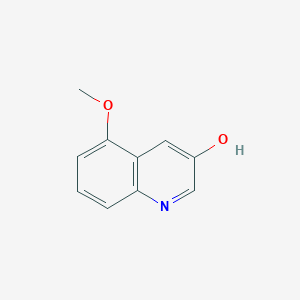

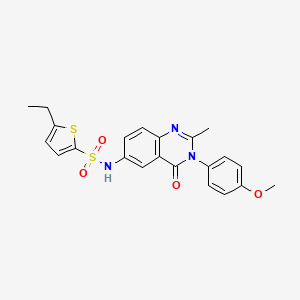
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)


